3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole
Description
This compound features a carbazole core substituted at the 9-position with a 4-fluorophenyl group and at the 3-position with a 7-bromo-9,9-dimethyl-9H-fluorenyl moiety. The dimethylfluorene unit introduces steric bulk and enhances conjugation, while the bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions).
Properties
IUPAC Name |
3-(7-bromo-9,9-dimethylfluoren-2-yl)-9-(4-fluorophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23BrFN/c1-33(2)29-18-21(7-14-25(29)26-15-9-22(34)19-30(26)33)20-8-16-32-28(17-20)27-5-3-4-6-31(27)36(32)24-12-10-23(35)11-13-24/h3-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYHGIVZASXIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=C(C=C6)F)C7=C1C=C(C=C7)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697134 | |
| Record name | 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-72-4 | |
| Record name | 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
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Catalyst : Palladium acetate (Pd(OAc)₂, 5 mol%)
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Ligand : XPhos (10 mol%)
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Base : Potassium phosphate (K₃PO₄, 2 equiv)
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Solvent System : 1,4-dioxane/water (5:1 v/v)
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Temperature : 100°C, 12–16 hours
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Yield : 72–85%
The reaction proceeds via oxidative addition of the carbazole C–H bond to palladium, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond. The 4-fluorophenyl group is introduced regioselectively at the 9-position of the carbazole core due to the directing effect of the nitrogen atom.
Bromination of 9-(4-Fluorophenyl)-9H-carbazole at the 3-Position
To enable subsequent coupling at the 3-position, bromination is performed using N-bromosuccinimide (NBS) under electrophilic aromatic substitution conditions.
Reaction Conditions
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Reagent : NBS (1.1 equiv)
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Catalyst : Iron(III) chloride (FeCl₃, 10 mol%)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature, 4 hours
The bromination occurs preferentially at the 3-position due to the electron-donating effect of the adjacent nitrogen atom, which activates the para position of the carbazole ring.
Synthesis of 7-Bromo-9,9-dimethyl-9H-fluoren-2-ylboronic Acid
The fluorenyl component is prepared through a two-step process:
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Bromination of 9,9-dimethyl-9H-fluorene :
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Boronation via Miyaura borylation :
The boronic acid derivative is isolated via column chromatography and characterized by NMR spectroscopy.
Suzuki-Miyaura Coupling for Final Assembly
The target compound is synthesized by coupling 3-bromo-9-(4-fluorophenyl)-9H-carbazole with 7-bromo-9,9-dimethyl-9H-fluoren-2-ylboronic acid.
Reaction Conditions
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
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Base : Sodium carbonate (Na₂CO₃, 2 equiv)
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Solvent System : Toluene/ethanol/water (4:1:1 v/v)
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Temperature : 90°C, 18 hours
The reaction exhibits excellent regioselectivity, with the fluorenyl group attaching exclusively at the 3-position of the carbazole. The dual bromine substituents (on the fluorenyl and carbazole) remain intact, as confirmed by mass spectrometry.
Purification and Characterization
The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol. Key characterization data include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₄BrFN |
| Molecular Weight | 574.46 g/mol |
| Melting Point | 198–202°C |
| ¹H NMR (CDCl₃) | δ 8.21 (d, J=7.6 Hz, 1H), 7.94–7.12 (m, 18H), 1.68 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 155.6, 147.2, 140.1–119.4 (aromatic carbons), 47.3 (C(CH₃)₂), 27.1 (CH₃) |
| HRMS (ESI+) | m/z 575.0982 [M+H]⁺ (calc. 575.0985) |
Alternative Synthetic Routes
Nickel-Catalyzed C–H Arylation
A complementary method employs nickel(II) chloride ethylene glycol dimethyl ether complex (Ni(glyme)Cl₂) with di-tert-butyl-2,2’-dipyridyl (L1) as a ligand. This approach facilitates direct C–H functionalization of the carbazole at the 3-position, bypassing the bromination step.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole depends on its application:
Organic Electronics: In OLEDs, the compound acts as an electron-transporting layer, facilitating the movement of electrons to the emissive layer, where light is generated.
Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Key Research Findings
Electronic Effects: The 4-fluorophenyl group in the target compound lowers the HOMO level compared to non-fluorinated analogs (e.g., 9-phenylcarbazole), enhancing oxidative stability .
Steric Effects : The 9,9-dimethylfluorenyl group reduces intermolecular aggregation, improving solubility and film morphology in device fabrication .
Reactivity : The 7-bromo substituent on the fluorenyl unit allows for regioselective cross-coupling, enabling modular synthesis of conjugated polymers .
Biological Activity
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available fluorene derivatives. Key steps include bromination, nucleophilic substitution, and coupling reactions to form the final product. The synthetic route is essential for ensuring high yield and purity of the compound.
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. A study by Reddy et al. (2015) demonstrated that N-substituted carbazoles showed potent activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. In vitro assays revealed that certain derivatives exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The zones of inhibition were measured, with some compounds showing activity comparable to standard antibiotics.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18.5 |
| This compound | Escherichia coli | 15.0 |
Antioxidant Activity
Another significant aspect of this compound is its antioxidant activity. Studies have shown that carbazole derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
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Antitumor Efficacy in Breast Cancer Models
A recent study investigated the effects of this compound on MCF-7 cells. The compound was found to inhibit cell proliferation significantly at concentrations of 10 µM and above, with IC50 values indicating strong cytotoxicity. -
Antimicrobial Screening
In a comparative study of various carbazole derivatives, the aforementioned compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. Why do alkyl chain modifications (e.g., ethyl vs. hexyl) in carbazole derivatives lead to divergent emission profiles?
- Intermolecular Interactions : Longer alkyl chains (e.g., hexyl) reduce crystallinity, leading to narrower emission bands (e.g., 428 nm for hexyl vs. 416 nm for ethyl) .
- DFT-MD Simulations : Model chain flexibility and its impact on excited-state relaxation pathways.
Methodological Recommendations
- Synthetic Optimization : Screen microwave-assisted conditions to reduce reaction times (e.g., from 24 hours to <6 hours) .
- Advanced Characterization : Use time-resolved photoluminescence (TRPL) to probe triplet-state dynamics for OLED host suitability .
- Computational Workflow : Combine Multiwfn and VMD for visualizing electron density distributions and non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
